Product packaging for Acetoin propyleneglycol ketal(Cat. No.:CAS No. 94089-23-3)

Acetoin propyleneglycol ketal

Cat. No.: B1610100
CAS No.: 94089-23-3
M. Wt: 146.18 g/mol
InChI Key: ZLBNMXMVFWMHAV-UHFFFAOYSA-N
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Description

Acetoin propyleneglycol ketal, also known as α,2,4-trimethyl-1,3-dioxolane-2-methanol, is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol . This compound is characterized as a colorless to pale yellow viscous liquid with a distinctive fatty and buttery organoleptic profile, making it a substance of significant interest in flavor research and development . In research applications, this compound (FEMA No. 4532, JECFA No. 2033) is primarily investigated for its properties as a flavor and fragrance agent . Its solubility in both water and ethanol enhances its utility in various experimental matrices, from aqueous systems to alcoholic flavor bases . Key physical parameters for researchers include a boiling point of 75-77°C at 25 mm Hg, a refractive index of 1.430-1.438 at 20°C, and a specific gravity of 1.034-1.042 at 20°C . The compound is typically supplied with a minimum assay of 96% . This chemical is for research use only and is not intended for diagnostic or therapeutic purposes. It is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B1610100 Acetoin propyleneglycol ketal CAS No. 94089-23-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dimethyl-1,3-dioxolan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5-4-9-7(3,10-5)6(2)8/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBNMXMVFWMHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869185
Record name 1-(2,4-Dimethyl-1,3-dioxolan-2-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow viscous liquid; Fatty buttery aroma
Record name Acetoin propyleneglycol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in water, Soluble (in ethanol)
Record name Acetoin propyleneglycol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.034-1.042 (20°)
Record name Acetoin propyleneglycol ketal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2011/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

94089-23-3
Record name α,2,4-Trimethyl-1,3-dioxolane-2-methanol
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Record name Acetoin propyleneglycol ketal
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Record name α-2,4-trimethyl-1,3-dioxolane-2-methanol
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Record name ACETOIN PROPYLENEGLYCOL KETAL
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Synthesis and Chemical Formation Pathways of Acetoin Propyleneglycol Ketal

Fundamental Principles of Ketalization Reactions

Ketalization is a chemical reaction that involves the conversion of a ketone to a ketal by reacting it with an alcohol, typically a diol, in the presence of a catalyst. youtube.com This reaction is a cornerstone of organic synthesis, primarily used to protect the carbonyl group of a ketone from reacting with other reagents in a multi-step synthesis. mdpi.com

The formation of a ketal from a ketone and a diol, such as acetoin (B143602) and propylene (B89431) glycol, does not proceed spontaneously and requires a catalyst. Acid catalysis is the most common method to accelerate this reaction. youtube.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst (H⁺) protonates the oxygen atom of the ketone's carbonyl group. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.comyoutube.com

Nucleophilic Attack : One of the hydroxyl groups of the propylene glycol molecule acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a protonated hemiketal intermediate. youtube.com

Deprotonation : A base (often the conjugate base of the acid catalyst or another alcohol molecule) removes the proton from the newly added hydroxyl group, yielding a neutral hemiketal.

Protonation of the Hemiketal's Hydroxyl Group : The acid catalyst then protonates the original hydroxyl group of the hemiketal. This converts the hydroxyl group into a good leaving group (water). libretexts.org

Elimination of Water : The lone pair of electrons on the second oxygen atom (from the propylene glycol moiety) assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Intramolecular Cyclization : The second hydroxyl group of the propylene glycol molecule attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.

Final Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the stable cyclic ketal product, acetoin propyleneglycol ketal. youtube.com

Ketalization is a reversible equilibrium reaction. libretexts.org The formation of water as a byproduct means that its presence in the reaction mixture can drive the equilibrium back towards the reactants (ketone and diol) through hydrolysis. mdpi.comyoutube.com To achieve a high yield of the desired ketal, it is crucial to shift the equilibrium to the product side. According to Le Chatelier's principle, this is accomplished by removing water from the reaction as it is formed. youtube.com Common laboratory and industrial techniques to remove water include:

Azeotropic Distillation : Using a Dean-Stark apparatus with a solvent (like toluene (B28343) or benzene) that forms an azeotrope with water. The azeotrope boils off, and upon condensation, the water separates from the immiscible solvent and can be removed, while the solvent is returned to the reaction flask. mdpi.com

Use of Dehydrating Agents : Adding chemical desiccants to the reaction mixture to absorb the water.

Hydrophobic Catalysts : Employing catalysts with hydrophobic properties, such as certain zeolites, can help expel the water formed within their pores, preserving the strength of the acid sites and favoring the forward reaction. nacatsoc.org

The formation of acetals from aldehydes follows a reaction pathway that is mechanistically identical to the ketalization of ketones. youtube.com Both reactions involve acid-catalyzed nucleophilic addition of an alcohol. However, there are key distinctions between the two processes.

FeatureKetalization (from Ketones)Acetalization (from Aldehydes)
Starting Carbonyl Ketone (e.g., Acetoin)Aldehyde (e.g., Acetaldehyde)
Product Ketal (central carbon bonded to two -OR groups and two alkyl/aryl groups)Acetal (B89532) (central carbon bonded to two -OR groups, one alkyl/aryl group, and one hydrogen)
Reactivity Generally less reactive than aldehydes due to steric hindrance from two alkyl/aryl groups and electronic stabilization of the carbonyl carbon.Generally more reactive than ketones due to less steric hindrance and a more electrophilic carbonyl carbon.
Equilibrium Position The equilibrium often lies less favorably towards the product side compared to acetalization, making water removal even more critical for high yields.The equilibrium is typically more favorable for acetal formation.

Synthesis Routes from Acetoin and Propylene Glycol

The primary method for synthesizing this compound is the direct reaction between the two parent molecules, acetoin and propylene glycol. The efficiency of this synthesis is heavily dependent on the catalytic system employed.

The direct ketalization involves mixing acetoin and propylene glycol, typically with a solvent and an acid catalyst, and heating the mixture while actively removing the water produced. google.com Research on the reaction between various flavor carbonyls (including acetoin) and propylene glycol has shown that the reaction can proceed even upon mixing, eventually reaching an equilibrium state. chemrxiv.org However, for preparative synthesis, a catalyst is essential to achieve a reasonable reaction rate and high conversion. The reaction is an equilibrium-limited process, and driving it to completion requires the effective removal of water. researchgate.net

While traditional homogeneous mineral acids (e.g., sulfuric acid, p-toluenesulfonic acid) can catalyze the reaction, they pose challenges related to corrosion, difficult separation, and environmental concerns. mdpi.commdpi.com Consequently, heterogeneous solid acid catalysts have gained prominence.

Solid Acid Catalysts: These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. nacatsoc.org Examples include:

Zeolites: Materials like H-Beta zeolite have been shown to be effective catalysts for similar reactions. Their porous structure and hydrophobic character can aid in the removal of water from the active sites, thereby promoting the forward reaction. nacatsoc.orgrsc.org

Metal Oxides: Mixed oxides such as TiO₂–SiO₂ can generate Brønsted acid sites upon adsorbing water molecules, which are active in catalyzing ketalization. mdpi.com

Metal Phosphates: Zirconium, tin, and titanium phosphates have been utilized as solid acid catalysts for ketalization reactions. researchgate.net

Ion-Exchange Resins: These are polymeric materials containing acidic functional groups (typically sulfonic acid groups) and are highly effective catalysts for ketalization. mdpi.com They function as solid, easily recoverable sources of H⁺ ions.

Macroporous Resins: Resins like Amberlyst-15 are frequently used for acetalization and ketalization. researchgate.net They have demonstrated high catalytic activity and stability. mdpi.com Studies on the closely related reaction of acetaldehyde (B116499) with propylene glycol using the ion-exchange resin D072 showed that the reaction follows second-order kinetics. researchgate.net

The performance of these catalytic systems in analogous ketalization reactions highlights their potential for the synthesis of this compound.

Catalyst Performance in Analogous Ketalization/Acetalization Reactions
Catalyst TypeSpecific CatalystReactantsKey Findings / ConditionsReference
Ion-Exchange ResinAmberlyst-15Glycerol (B35011) + Acetone (B3395972)High glycerol conversion (>90%) achieved at 70°C. The catalyst is effective and heterogeneous. nacatsoc.org
Ion-Exchange ResinResin D072Acetaldehyde + Propylene GlycolOptimal temperature determined to be 288 K (15°C). The reaction was found to be first order with respect to each reactant. researchgate.net
ZeoliteH-BetaGlycerol + FormaldehydeAchieved over 90% conversion in 60 minutes, attributed to the hydrophobic character of the zeolite pores which expels water. nacatsoc.org
Mixed OxideTiO₂–SiO₂Glycerol + AcetoneGlycerol conversion of 95% and ketal selectivity of 90% at 90°C. Catalysis occurs on Brønsted acid sites. mdpi.com
Heteropoly AcidH₃PW₁₂O₄₀/PAnCyclohexanone + Propylene GlycolYield of 85.3% under optimized conditions (reactant molar ratio 1:1.5, 0.6% catalyst weight, 1.0 h reaction time). researchgate.net

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the reaction between acetoin and propylene glycol to form the corresponding ketal are exceptionally slow. In fact, studies monitoring this reaction have observed no significant conversion over extended periods, even up to four weeks, when analyzed via Nuclear Magnetic Resonance (NMR) spectroscopy. chemrxiv.org This pronounced lack of reactivity is primarily attributed to the molecular structure of acetoin. chemrxiv.org

The carbonyl carbon in a ketone is electrophilic and thus susceptible to nucleophilic attack by the hydroxyl groups of propylene glycol. However, in the case of acetoin, the electrophilicity of the carbonyl carbon is substantially diminished by the presence of two electron-donating groups: an adjacent methyl group (-CH3) and a hydroxyl group (-OH) on the alpha-carbon. chemrxiv.org These groups increase the electron density at the carbonyl carbon, making it less attractive to the nucleophilic oxygen atoms of propylene glycol. This electronic effect results in a high activation energy barrier for the initial nucleophilic addition, leading to extremely slow reaction kinetics.

From a thermodynamic standpoint, the formation of a five-membered dioxolane ring, as would be the case in this compound, is generally a thermodynamically favorable process for many aldehydes and some ketones. chemrxiv.org However, for the reaction to proceed, the Gibbs free energy change (ΔG) must be negative. The equilibrium position of the reaction is determined by the relative stability of the reactants and products. For acetoin and propylene glycol, the equilibrium lies heavily on the side of the reactants, indicating that the formation of the ketal is not thermodynamically favored under standard conditions. The stability of the acetoin molecule, due to its intramolecular hydrogen bonding and electronic stabilization, contributes to this unfavorable equilibrium.

Table 1: Factors Influencing the Reactivity of Acetoin in Ketalization

FactorDescriptionImpact on Reactivity
Electronic Effects The methyl and hydroxyl groups on acetoin are electron-donating, which increases the electron density at the carbonyl carbon.Decreases the electrophilicity of the carbonyl carbon, hindering nucleophilic attack.
Steric Hindrance The presence of a methyl group adjacent to the carbonyl carbon can sterically hinder the approach of the propylene glycol molecule.May contribute to a slower reaction rate, although electronic effects are considered more dominant.
Thermodynamic Stability Acetoin is a relatively stable molecule.The equilibrium of the ketalization reaction does not favor the formation of the product under standard conditions.

Investigation of By-product Formation during Synthesis

Due to the extremely low conversion rate of acetoin to its propylene glycol ketal, the formation of significant by-products from the primary reaction is not a major concern. The primary components of the reaction mixture remain the unreacted starting materials, acetoin and propylene glycol.

In general ketalization reactions, potential by-products can arise from side reactions such as self-condensation of the ketone, oxidation of the alcohol, or the formation of oligomers. However, for these side reactions to occur to any significant extent, the reaction conditions would typically need to be much more forcing than those under which the formation of this compound has been attempted.

Formation of Hemiketals as Intermediates

The accepted mechanism for ketal formation proceeds through a two-step process involving the initial formation of a hemiketal intermediate. In the first step, one of the hydroxyl groups of propylene glycol would perform a nucleophilic attack on the carbonyl carbon of acetoin. This is typically followed by a proton transfer to form the neutral hemiketal. This initial step is reversible, and the equilibrium between the ketone/diol and the hemiketal can vary depending on the specific reactants.

Competing Reaction Pathways with Polyols (e.g., Vegetable Glycerine)

In a scenario where other polyols, such as vegetable glycerine (glycerol), are present in the reaction mixture, they could theoretically compete with propylene glycol for reaction with acetoin. Glycerol possesses three hydroxyl groups, offering more potential sites for reaction.

However, given the established low reactivity of acetoin with propylene glycol, it is highly improbable that a significant reaction would occur with glycerol under similar conditions. Glycerol is a more viscous and sterically hindered molecule compared to propylene glycol, which would likely further decrease the rate of any potential reaction with the already unreactive carbonyl group of acetoin. Therefore, in a competitive scenario, neither propylene glycol nor vegetable glycerine is expected to react with acetoin to any appreciable extent to form the corresponding ketal.

Innovative Synthetic Methodologies

The challenges associated with the synthesis of this compound necessitate the exploration of innovative synthetic methodologies that could potentially overcome the kinetic and thermodynamic barriers. While specific applications of these methods to this particular compound are not documented due to its inherent unreactivity, we can consider general approaches used for other challenging ketalizations.

Continuous Process Development for Ketal Synthesis

Continuous flow chemistry offers several advantages for equilibrium-limited reactions like ketalization. By continuously removing a by-product, such as water, the equilibrium can be shifted towards the product side, potentially driving the reaction to completion. A continuous flow setup could involve a packed-bed reactor containing a solid acid catalyst. The reactants would be continuously passed through the reactor, and the resulting mixture could be directed to a separation unit to remove water, with unreacted starting materials being recycled.

While this approach has been successful for the synthesis of other ketals, its application to this compound would still need to address the fundamental low reactivity of acetoin. Significantly higher temperatures and highly active catalysts might be required to achieve any reasonable conversion even in a continuous process.

Green Chemistry Approaches in Ketalization

Green chemistry principles focus on the development of more environmentally benign chemical processes. In the context of ketalization, this often involves the use of solid acid catalysts to replace corrosive and difficult-to-handle homogeneous acids like sulfuric acid or p-toluenesulfonic acid. Solid acid catalysts, such as zeolites, ion-exchange resins, or functionalized silicas, are easily separable from the reaction mixture, can often be regenerated and reused, and can be less corrosive to equipment.

For the synthesis of this compound, a green chemistry approach would likely involve screening a variety of solid acid catalysts under different conditions to find one that can effectively catalyze the reaction. Additionally, exploring alternative, greener solvents or even solvent-free conditions could be part of a green chemistry strategy. However, the primary challenge remains the low intrinsic reactivity of acetoin, which would need to be overcome for any green synthetic approach to be viable.

Reaction Mechanisms and Chemical Transformations of Acetoin Propyleneglycol Ketal

Stability and Reactivity Profiles of Ketal Linkages

The defining feature of Acetoin (B143602) propyleneglycol ketal is its ketal linkage, formed from the reaction of acetoin and propylene (B89431) glycol. The stability of this linkage is not absolute and is highly dependent on the chemical environment.

Hydrolytic Stability and Degradation Kinetics

The presence of water can lead to the hydrolysis of the ketal, breaking it down into its constituent precursors: acetoin and propylene glycol. This degradation process typically follows first-order reaction kinetics, where the rate of hydrolysis is directly proportional to the concentration of the ketal. nih.gov The susceptibility of the ketal to hydrolysis is a critical aspect of its chemical profile. The reaction involves the cleavage of the C-O bonds within the five-membered dioxolane ring. cdnsciencepub.com

Influence of pH on Ketal Reactivity and Stability

The pH of the surrounding medium has a profound impact on the stability of the ketal linkage. Generally, ketals are stable under neutral to basic conditions but are susceptible to hydrolysis under acidic conditions. researchgate.nettugraz.at The acid-catalyzed hydrolysis is initiated by the protonation of one of the oxygen atoms in the ketal ring, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. tugraz.atyoutube.com

Studies on similar ketal and acetal (B89532) structures show a significant increase in degradation rates as the pH decreases. For instance, related compounds exhibit high stability at a neutral pH of 7.4, but leakage and degradation increase as the pH drops to 6.5 and becomes even more pronounced at pH 5. nih.gov This pH-dependent degradation is a key characteristic of ketal reactivity. nih.gov

Interactive Table: Effect of pH on Ketal Stability

pH Level Relative Stability Expected Rate of Hydrolysis
> 7 (Basic) High Negligible
7 (Neutral) High Very Slow
5 - 6.5 (Weakly Acidic) Moderate Moderate
< 5 (Acidic) Low Rapid

Ketalization as a Reversible Chemical Process

The formation of Acetoin propyleneglycol ketal from acetoin and propylene glycol is a reversible equilibrium reaction. masterorganicchemistry.com

Equation: Acetoin + Propylene Glycol ⇌ this compound + Water

Factors Governing Equilibrium Shifts in Ketal Formation and Hydrolysis

The direction of the equilibrium—either favoring the formation of the ketal or its hydrolysis—is governed by Le Châtelier's principle. libretexts.orgkhanacademy.orgpurdue.edu This principle states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. pressbooks.pub

Key factors influencing the equilibrium include the concentration of reactants and products. taylorandfrancis.com

Ketal Formation: To shift the equilibrium towards the product (this compound), the concentration of the reactants (acetoin and propylene glycol) can be increased, or a product (water) can be removed from the system. youtube.com Removing water as it is formed is a common strategy to drive the reaction to completion and maximize the yield of the ketal. youtube.com

Ketal Hydrolysis: Conversely, to favor the reverse reaction (hydrolysis), an excess of water is added to the system. This shifts the equilibrium to the left, promoting the breakdown of the ketal into acetoin and propylene glycol. masterorganicchemistry.com

Interactive Table: Factors Shifting Ketalization Equilibrium

Condition Change Effect on Equilibrium Favored Reaction
Increase Acetoin/Propylene Glycol Conc. Shifts to the Right Ketal Formation
Remove Water Shifts to the Right Ketal Formation
Add Excess Water Shifts to the Left Ketal Hydrolysis

Transformations Involving the Ketalized Acetoin Structure

The primary chemical transformation involving the ketal structure is its reversion to the original ketone and diol.

Chemical Pathways Leading to Precursor Regeneration (Acetoin)

The regeneration of acetoin from this compound is achieved through acid-catalyzed hydrolysis. This mechanism is a cornerstone of acetal and ketal chemistry. researchgate.net

The pathway proceeds through several key steps:

Protonation: An acid catalyst donates a proton (H+) to one of the oxygen atoms of the ketal's dioxolane ring. youtube.com

Ring Opening: The protonated ketal becomes unstable, leading to the cleavage of a carbon-oxygen bond. This opens the ring and forms a resonance-stabilized oxocarbenium ion intermediate. researchgate.netsci-hub.se The formation of this intermediate is often the rate-determining step of the hydrolysis reaction. researchgate.net

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. sci-hub.se

Deprotonation and Release: Subsequent deprotonation steps and the departure of the propylene glycol molecule lead to the formation of a hemiacetal, which further hydrolyzes to regenerate the ketone (acetoin) and release the propylene glycol diol. youtube.com

This acid-catalyzed pathway ensures the efficient regeneration of the acetoin precursor from its ketal derivative.

Mechanisms of Secondary Compound Formation from this compound

This compound, under various chemical and physical conditions, can undergo transformations that lead to the formation of secondary compounds. The stability of the ketal linkage is a critical factor, and its hydrolysis would release acetoin and propylene glycol, which can then participate in further reactions. The formation of flavor-active compounds and thermal degradation products are of particular interest.

The generation of diacetyl from acetoin is a significant transformation, primarily because diacetyl is a potent flavor compound. While acetoin itself is a precursor, the direct oxidation of acetoin to diacetyl can occur. However, a more prominent pathway in many systems involves the precursor to both compounds: α-acetolactate. byo.comresearchgate.net

In chemical systems, particularly in the presence of oxygen, α-acetolactate undergoes spontaneous, non-enzymatic oxidative decarboxylation to form diacetyl. researchgate.net This reaction is a redox process where α-acetolactate is oxidized. morebeer.com Acetoin can be formed from α-acetolactate via decarboxylation, a reaction that can occur chemically at an acidic pH. nih.gov The interplay between acetoin and diacetyl is complex; diacetyl can be reduced to acetoin, and this reduction is considered irreversible in some biological systems. nih.gov

The key pathways for diacetyl generation from the acetoin precursor system can be summarized as follows:

Oxidative Decarboxylation of α-Acetolactate: This is a primary non-enzymatic pathway where α-acetolactate, a precursor in acetoin synthesis, is directly converted to diacetyl in the presence of oxidizing agents, such as dissolved oxygen. byo.commorebeer.com

Oxidation of Acetoin: Acetoin can be directly oxidized to form diacetyl. This reaction is dependent on the presence of suitable oxidizing agents and reaction conditions. nih.gov

Influence of pH: The pH of the system plays a crucial role. At acidic pH levels (e.g., 4.2-4.4), the conversion of α-acetolactate to diacetyl is accelerated. byo.comnih.gov Conversely, at a pH of 5.5 and above, α-acetolactate is more likely to be decarboxylated to the less flavorful acetoin. nih.gov

The table below details the primary chemical pathways leading to diacetyl formation from its precursors.

Table 1: Chemical Pathways for Diacetyl Generation

Pathway Precursor Key Condition Product Reference
Oxidative Decarboxylation α-Acetolactate Presence of Oxygen (Oxidizing Agent) Diacetyl morebeer.com, byo.com, researchgate.net
Chemical Decarboxylation α-Acetolactate Acidic pH Acetoin nih.gov

The thermal degradation of this compound involves the breakdown of the molecule under heat. While specific studies on this exact ketal are limited, the degradation mechanisms can be inferred from studies on its constituent parts, particularly propylene glycol. The thermal decomposition of propylene glycol has been shown to produce a variety of carbonyl compounds, including aldehydes and ketones. espublisher.com

The primary mechanism for propylene glycol degradation under inert atmospheres is dehydration, which leads to the formation of propylene oxide as a dominant intermediate. researchgate.netespublisher.com This intermediate is unstable and undergoes ring-opening to form propen-1-ol and propen-2-ol. These enols then tautomerize to produce stable carbonyl compounds, primarily propanal, acetaldehyde (B116499), and formaldehyde. researchgate.netespublisher.com

At higher temperatures, further cracking of propylene glycol and its primary degradation products occurs, leading to the formation of other carbonyls like acetone (B3395972) and methylglyoxal. espublisher.com The degradation of the acetoin portion of the molecule would also contribute to the product profile, potentially yielding compounds like acetaldehyde and diacetyl through various fragmentation pathways.

The following table summarizes the major thermal degradation products identified from the pyrolysis of propylene glycol, a core component of the ketal.

Table 2: Major Thermal Degradation Products of Propylene Glycol

Product Class Compound Formation Pathway Reference
Aldehydes Propanal Dehydration of PG to propylene oxide, followed by ring-opening, and tautomerization. researchgate.net, espublisher.com, espublisher.com
Acetaldehyde Tautomerization of propen-2-ol; further cracking at higher temperatures. researchgate.net, espublisher.com, espublisher.com
Formaldehyde Cracking of PG and intermediate products at higher temperatures. researchgate.net, espublisher.com, espublisher.com
Methylglyoxal Side reaction pathways from the cracking of intermediates. espublisher.com
Ketones Acetone Dehydration of PG and subsequent rearrangement of intermediates. researchgate.net, espublisher.com, espublisher.com

Advanced Reaction Engineering for Ketal Transformation Control

Advanced reaction engineering provides the principles and tools to control chemical transformations, such as the hydrolysis of this compound and the subsequent formation of secondary products. The goal is to manipulate reaction conditions and reactor design to either maintain the stability of the ketal or to direct its transformation towards desired products while minimizing undesired ones. youtube.comkaust.edu.sa

Key elements of reaction engineering that can be applied to control ketal transformation include:

Chemical Kinetics: Understanding the rate equations for ketal hydrolysis and the formation of secondary products like diacetyl is fundamental. This involves studying the influence of concentration, temperature, and catalysts on reaction rates. fiveable.me

Reactor Design: The choice of reactor—such as a Batch Reactor, Continuous Stirred-Tank Reactor (CSTR), or Plug-Flow Reactor (PFR)—can significantly impact product distribution. fiveable.menptel.ac.in For instance, controlling residence time in a continuous reactor can limit the extent of degradation reactions.

Control of Operating Parameters:

Temperature: Ketal hydrolysis and thermal degradation are highly temperature-dependent. Maintaining a low temperature can preserve the ketal's stability.

pH: The hydrolysis of ketals is often acid-catalyzed. Controlling the pH by using buffer systems can effectively inhibit the breakdown of the ketal structure. As noted earlier, pH also directs the conversion of α-acetolactate to either diacetyl or acetoin. nih.gov

Mass Transfer: In multiphase systems, the rate of transfer of reactants (like water for hydrolysis or oxygen for oxidation) to the reaction site can be a controlling factor. scribd.com Minimizing exposure to oxygen can prevent the oxidative formation of diacetyl. oup.com

The application of these principles allows for precise control over the chemical fate of this compound in various systems.

The table below outlines strategies derived from advanced reaction engineering to control the transformation of ketals.

Table 3: Reaction Engineering Strategies for Ketal Transformation Control

Strategy Parameter to Control Objective Engineering Approach Reference
Kinetic Control Temperature Minimize hydrolysis and thermal degradation Operate at lower temperatures; utilize precise heating and cooling systems. fiveable.me, youtube.com
pH / Catalysis Prevent acid-catalyzed hydrolysis Maintain neutral or slightly alkaline pH; use of buffering agents; avoid acidic catalysts. nih.gov
Reactor Design Residence Time Limit the extent of reaction/degradation Optimize flow rates in CSTR or PFR; use batch processing for defined reaction times. fiveable.me, nptel.ac.in

Stereochemistry and Isomerism of Acetoin Propyleneglycol Ketal

Chirality in Ketal Formation

The synthesis of acetoin (B143602) propyleneglycol ketal is a classic example of cyclic ketal formation, where a ketone (acetoin) reacts with a diol (propylene glycol). The chirality of the starting materials directly influences the stereochemical outcome of the product.

The reaction of racemic acetoin with racemic propylene (B89431) glycol can theoretically produce a mixture of eight different stereoisomers, which exist as four pairs of enantiomers. This complexity arises from the combination of the stereocenters from both reactants and the creation of a new stereocenter during the reaction.

The formation of these stereoisomers can be summarized as follows:

(R)-acetoin + (R)-propylene glycol → Two diastereomers

(R)-acetoin + (S)-propylene glycol → Two diastereomers

(S)-acetoin + (R)-propylene glycol → Two diastereomers

(S)-acetoin + (S)-propylene glycol → Two diastereomers

Each pair of diastereomers formed from a specific combination of enantiomeric precursors are epimers at the newly formed C2 center of the dioxolane ring. These different stereoisomers, particularly diastereomers, possess distinct physical and chemical properties.

To control the stereochemical outcome and synthesize specific stereoisomers of acetoin propyleneglycol ketal, enantiomerically pure starting materials are utilized. The production of optically pure acetoin, such as (3R)-acetoin, is achievable through microbial fermentation processes. mdpi.comresearchgate.net

When an enantiopure precursor is used, the number of potential products is significantly reduced. For instance:

Reacting (R)-acetoin with racemic propylene glycol yields four stereoisomers (two pairs of diastereomers).

Reacting (R)-acetoin with enantiopure (S)-propylene glycol yields only two diastereomers.

This synthetic control is crucial for studying the properties of individual stereoisomers and for applications where specific stereochemistry is required.

Table 1: Potential Stereoisomers from Chiral Precursors

(Acetoin Enantiomer) (Propylene Glycol Enantiomer) Number of Stereoisomers Produced Stereochemical Relationship
Racemic (R/S) Racemic (R/S) 8 (4 pairs of enantiomers) Mixture of diastereomers and enantiomers
Enantiopure (R) Racemic (R/S) 4 (2 pairs of diastereomers) Mixture of diastereomers
Racemic (R/S) Enantiopure (S) 4 (2 pairs of diastereomers) Mixture of diastereomers

Stereochemical Analysis of Ketal Products

The analysis and separation of the stereoisomers of this compound require specialized analytical methods due to their structural similarities.

Diastereomers, having different physical properties, can be distinguished and quantified using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. bath.ac.uk

¹H and ¹³C NMR Spectroscopy: In the NMR spectrum of a mixture of diastereomers, distinct signals will be observed for the nuclei in the different stereoisomeric environments. acs.org The chemical shifts and coupling constants of the protons and carbons, especially those near the three stereocenters, will vary for each diastereomer due to their different spatial orientations. This allows for the determination of the diastereomeric ratio in a sample.

The use of chiral derivatizing agents is a common strategy in NMR to analyze enantiomers. researchgate.netresearchgate.net By reacting a chiral molecule with a chiral agent, a pair of diastereomers is formed, which can then be differentiated by NMR. The formation of the ketal itself from chiral precursors serves a similar purpose, creating diastereomeric products that are spectroscopically distinct.

While diastereomers can be separated by standard chromatographic methods, the separation of enantiomers requires a chiral environment. mdpi.com Chiral chromatography is the most effective technique for resolving enantiomeric mixtures of this compound.

Chiral Gas Chromatography (GC): This method utilizes a capillary column with a chiral stationary phase (CSP), such as cyclodextrin (B1172386) derivatives. nih.govmdpi.com The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. This technique is well-suited for the volatile nature of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is another powerful tool for enantioseparation. researchgate.netnih.gov It offers a wide variety of chiral stationary phases that can be selected based on the specific properties of the enantiomers to be separated. The principle remains the same: differential interaction with the CSP allows for the resolution of the enantiomeric pair.

Table 2: Analytical Techniques for Stereochemical Analysis

Technique Principle Application to this compound
NMR Spectroscopy Nuclei in different chemical environments (as in diastereomers) exhibit different resonance frequencies (chemical shifts). Differentiation and quantification of diastereomers. Analysis of diastereomeric ratios.
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers between a mobile gas phase and a chiral stationary phase. Separation and quantification of all stereoisomers, including enantiomers.

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase during passage of a liquid mobile phase. | High-resolution separation of enantiomers and diastereomers. |

Advanced Analytical Techniques for Characterization and Monitoring

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of Acetoin (B143602) propyleneglycol ketal. These methods provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of Acetoin propyleneglycol ketal. ¹H NMR, in particular, provides information on the chemical environment of hydrogen atoms within the molecule, allowing for confirmation of the ketal structure formed from the reaction of acetoin and propylene (B89431) glycol.

During the synthesis, NMR can be used to monitor the progress of the ketalization reaction. This is achieved by tracking the disappearance of the characteristic signals from the reactants (acetoin and propylene glycol) and the simultaneous appearance of new signals corresponding to the this compound product. For instance, the hydroxyl (-OH) protons of both reactants would diminish and be replaced by signals characteristic of the new dioxolane ring structure.

The expected ¹H NMR signals for this compound are distinct from its precursors. The spectrum would confirm the presence of the methyl groups on the dioxolane ring, the ethyl group from the original acetoin moiety, and the protons of the propylene glycol backbone integrated into the ketal structure. The chemical shifts provide definitive evidence of successful bond formation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and its Precursors This table is generated based on typical chemical shift values for the functional groups present in the molecules.

CompoundFunctional GroupPredicted Chemical Shift (δ, ppm)
Acetoin CH₃-C=O~2.1
CH(OH)-CH₃~1.3 (doublet)
CH(OH)~4.2 (quartet)
-OHVariable, broad
Propylene Glycol CH₃-CH~1.1 (doublet)
-CH₂-~3.4-3.6
-CH(OH)-~3.9 (multiplet)
-OHVariable, broad
This compound C(O₂)-CH₃ (from acetoin ketone)~1.4
CH(OH)-CH₃ (from acetoin alcohol)~1.2 (doublet)
CH(OH)~3.8 (quartet)
Dioxolane Ring Protons~3.5-4.2 (multiplets)
Dioxolane Ring CH₃~1.3 (doublet)

Mass Spectrometry (MS) for Molecular Identification and Adduct Analysis (e.g., GC-MS)

Mass Spectrometry (MS) is a key technique for determining the molecular weight of this compound and confirming its elemental composition. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for identifying the compound in complex mixtures and analyzing any related adducts or byproducts.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight of 146.18 g/mol . nih.govnih.gov High-resolution mass spectrometry can further confirm the elemental formula, C₇H₁₄O₃. nih.gov The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in a predictable manner upon ionization. Common fragmentation pathways would involve the loss of methyl or ethyl groups and cleavage of the dioxolane ring, yielding characteristic fragment ions that help to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table illustrates potential fragmentation patterns based on the compound's structure.

m/z (mass-to-charge ratio)Possible FragmentDescription
146[C₇H₁₄O₃]⁺Molecular Ion
131[C₆H₁₁O₃]⁺Loss of a methyl group (-CH₃)
101[C₅H₉O₂]⁺Cleavage of the C-C bond next to the hydroxyl group
87[C₄H₇O₂]⁺Cleavage of the dioxolane ring
45[C₂H₅O]⁺Fragment corresponding to the ethoxy group
43[C₃H₇]⁺ or [CH₃CO]⁺Propyl fragment or acetyl fragment

Chromatographic Separation and Quantification

Chromatographic methods are essential for separating this compound from its reactants, solvents, and any impurities, as well as for quantifying its concentration.

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its precursors. researchgate.net In a typical GC analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification.

The separation of this compound from the more polar reactants, acetoin and propylene glycol, is readily achievable. The ketal, being less polar, will typically have a different retention time than the diol (propylene glycol) and the hydroxyketone (acetoin). This allows for the monitoring of reaction conversion and the assessment of product purity. chromforum.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures containing compounds with a wider range of polarities and volatilities. researchgate.net It is particularly useful for monitoring the ketalization reaction, where reactants and products have different polarities.

A reversed-phase HPLC method, using a C18 column, can effectively separate the relatively nonpolar this compound from the more polar acetoin and propylene glycol. sielc.comnih.gov The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By monitoring the peak areas of the reactants and the product over time, the reaction kinetics can be studied and the final yield can be accurately determined.

Table 3: Comparison of Chromatographic Techniques for Analysis

TechniquePrincipleTypical ColumnMobile/Carrier PhaseDetectorApplication for this compound
GC Separation based on volatility and polarityCapillary column (e.g., DB-5, DB-WAX)Inert gas (e.g., Helium, Nitrogen)FID, MSPurity assessment, quantification of volatile products and residual reactants.
HPLC Separation based on polarityReversed-phase (e.g., C18)Water/Acetonitrile or Water/Methanol mixtureUV, Refractive Index (RI)Reaction monitoring, quantification of non-volatile impurities, analysis of complex mixtures.

In Situ and Operando Analytical Techniques for Ketalization Studies

In situ and operando analytical techniques allow for the real-time monitoring of chemical reactions as they occur, providing dynamic information about reaction pathways, intermediates, and kinetics without the need for sampling. nist.govthegoodscentscompany.com

For the study of the ketalization reaction to form this compound, in situ NMR spectroscopy is a particularly powerful tool. wiley.comresearchgate.netnih.gov By placing the reaction vessel directly within the NMR spectrometer, spectra can be acquired continuously throughout the reaction. This allows researchers to observe the decrease in the concentration of acetoin and propylene glycol and the corresponding increase in the concentration of the ketal product in real-time. This approach can reveal the presence of any transient intermediates, such as hemiketals, and provide precise kinetic data for optimizing reaction conditions like temperature, catalyst concentration, and reaction time. st-andrews.ac.uknih.gov Other spectroscopic methods, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, can also be employed in situ to track changes in functional groups associated with the reactants and products. nist.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as Chemical Intermediates in Organic Synthesis

The strategic importance of Acetoin (B143602) propyleneglycol ketal in organic synthesis stems from its ability to participate in a range of chemical transformations, enabling the construction of complex molecular architectures.

One of the most significant applications of acetal (B89532) and ketal functionalities in organic synthesis is the protection of carbonyl groups (aldehydes and ketones). chemistrysteps.comchem-station.com The carbonyl group is highly reactive towards nucleophiles and reducing agents. libretexts.org In a multi-step synthesis, it is often necessary to perform a reaction on another part of the molecule without affecting a carbonyl group. libretexts.org

The formation of a ketal, such as Acetoin propyleneglycol ketal, renders the original carbonyl carbon non-electrophilic and stable under neutral to strongly basic or nucleophilic conditions. chem-station.comlibretexts.orglibretexts.org This stability is a key feature of the ether-like linkages within the ketal structure. youtube.com Once the desired chemical modifications are completed elsewhere in the molecule, the protecting ketal group can be easily removed through hydrolysis with a dilute aqueous acid, regenerating the original ketone. nih.gov This reversible process makes ketals excellent protecting groups. chemistrysteps.comyoutube.com

The general mechanism for acid-catalyzed ketal formation and hydrolysis is detailed below:

StepKetal Formation (Protection)Ketal Hydrolysis (Deprotection)
1 Protonation of the carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon. acs.orgProtonation of a ketal oxygen makes it a good leaving group (an alcohol). libretexts.org
2 Nucleophilic attack by the diol (e.g., propylene (B89431) glycol) on the carbonyl carbon.The leaving group departs, forming a resonance-stabilized carbocation. nih.govlibretexts.org
3 A second intramolecular nucleophilic attack from the other hydroxyl group of the diol forms the cyclic ketal.Water acts as a nucleophile and attacks the carbocation.
4 Removal of water drives the equilibrium towards the formation of the ketal. chem-station.comDeprotonation yields a hemiketal, which is then further hydrolyzed to the original ketone and diol. nih.gov

This strategy allows for selective reactions, such as the reduction of an ester in the presence of a ketone, which would otherwise be incompatible. chemistrysteps.com

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. tulane.edu Acetals and ketals are valuable precursors in the synthesis of these complex structures. acs.org The formation of the 1,3-dioxolane (B20135) ring in this compound is itself the creation of a heterocyclic system.

This ketal can be used as a starting material where the protected carbonyl group and the adjacent hydroxyl group can be manipulated to build more complex heterocyclic systems. For example, the hydroxyl group can be converted into a leaving group, followed by nucleophilic attack from a nitrogen or sulfur-containing reagent to form new heterocyclic rings. The inherent structure of the dioxolane ring can also be incorporated as a stable fragment within a larger, more complex heterocyclic target molecule. Research has demonstrated that acetalization and ketalization protocols can be successfully applied to construct various heterocyclic compounds. acs.org

In chemical synthesis, "building blocks" are relatively simple molecules that can be assembled to create larger, more complex structures. zyvex.comyoutube.com this compound fits this description perfectly due to its bifunctional nature: it possesses a protected ketone and a reactive hydroxyl group.

This dual functionality allows for a stepwise and controlled assembly of complex molecules. The hydroxyl group can participate in reactions such as esterification, etherification, or nucleophilic substitution, allowing the molecule to be linked to other molecular fragments. Subsequently, the deprotection of the ketal group reveals the ketone, which can then undergo further reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations. This strategic unmasking of reactivity is a cornerstone of modern synthetic chemistry, enabling the efficient construction of natural products, pharmaceuticals, and advanced materials.

Utilization in Specialized Industrial Processes

Beyond its role in laboratory-scale organic synthesis, the chemical properties of this compound and related compounds make them suitable for specialized industrial applications.

Acetals and ketals, particularly those derived from bio-based sources like glycerol (B35011), are being investigated as green alternatives to traditional volatile organic solvents. core.ac.uk These compounds often exhibit favorable properties such as good solubilizing power, moderate volatility, and high stability towards autoxidation. core.ac.uk

The properties of this compound, such as its liquid state and solubility in water and ethanol (B145695), suggest its potential as a specialized solvent or co-solvent. nih.govthegoodscentscompany.com In processes like extraction or recrystallization, the choice of solvent is critical. A solvent must be able to selectively dissolve the desired compound while leaving impurities behind. The unique polarity and hydrogen-bonding capability of this compound (due to its hydroxyl group and ether linkages) could offer selective solvency for specific classes of compounds. Furthermore, their stability in non-acidic conditions makes them suitable for processes involving basic or neutral reagents. chem-station.com

Physical Properties of this compound

Property Value
Molecular Formula C₇H₁₄O₃ nih.gov
Molecular Weight 146.18 g/mol nih.gov
Physical Description Colorless to pale yellow viscous liquid nih.gov
Density 1.034-1.042 g/cm³ (at 20°C) thegoodscentscompany.com
Refractive Index 1.430-1.438 (at 20°C) thegoodscentscompany.com

| Solubility | Soluble in water and ethanol nih.gov |

The acetal linkage is the fundamental repeating unit in an important class of engineering thermoplastics known as polyacetals, or polyoxymethylene (POM). researchgate.net These polymers are valued for their high stiffness, dimensional stability, and low friction. However, a major challenge with POM is its thermal instability; the polymer chain can "unzip" from the ends upon heating.

To prevent this degradation, the polymer chain ends are "capped" with more stable groups. This is often achieved by reacting the terminal hydroxyl groups of the polymer with a reagent that forms a stable linkage. While acetic anhydride (B1165640) is commonly used, molecules containing hydroxyl groups, like this compound, could theoretically serve a similar role. The hydroxyl group of the ketal could react with the end of the POM chain, creating a stable ether linkage. The bulky and stable ketal group at the polymer terminus would effectively block the unzipping mechanism, enhancing the thermal stability of the resin. Furthermore, the inherent acid-sensitivity of the acetal/ketal bond is being exploited to design novel, chemically recyclable, and degradable polymers, addressing end-of-life concerns for plastic materials. nih.govresearchgate.net

Research on Ketal-Based Linkers and Degradation Kinetics for Responsive Materials

Ketal-based linkers are a cornerstone in the development of responsive or "smart" materials, which are designed to undergo specific changes in response to environmental stimuli. The utility of the ketal group, such as that in this compound, lies in its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions. This pH-dependent degradation is a key mechanism for creating materials that can release payloads or change their structure in specific acidic environments, such as those found in tumor tissues or endosomal compartments within cells. mdpi.com

The degradation of a ketal is an acid-catalyzed hydrolysis reaction that cleaves the ketal bond to regenerate the original ketone and diol. The kinetics of this hydrolysis are highly tunable and depend significantly on the molecular structure of the ketal. beilstein-journals.org Research into the hydrolysis of various 1,3-dioxolanes and related cyclic ketals has elucidated several factors that influence the degradation rate. beilstein-journals.orglookchem.com

Structural modifications to the ketal-containing molecule can alter the degradation kinetics by several orders of magnitude. rsc.org For example, the electronic nature of substituents on the ketal structure can stabilize or destabilize the carbocation-like transition state that forms during hydrolysis, thereby accelerating or decelerating the reaction. This principle allows for the fine-tuning of the release profile of a linked molecule. Materials incorporating these linkers can be designed to release a therapeutic agent in a controlled manner when they encounter a target acidic environment. mdpi.comrsc.org

This strategy is widely employed in advanced drug delivery systems. For instance, a therapeutic agent can be conjugated to a polymer or nanoparticle via a pH-sensitive ketal linker. mdpi.com The conjugate remains stable in the bloodstream (at a physiological pH of ~7.4), but upon reaching a target site with a lower pH, the linker hydrolyzes, releasing the active drug. rsc.orgmdpi.com This targeted release minimizes systemic exposure and potential side effects. The study of these degradation kinetics is crucial for designing effective and predictable responsive systems.

Table 2: Factors Influencing the Degradation Kinetics of Ketal-Based Linkers

FactorInfluence on Hydrolysis RateRationaleReference
pH Increases significantly with decreasing pH.Acid-catalyzed mechanism. mdpi.comrsc.org
Electronic Effects of Substituents Electron-donating groups near the ketal carbon generally increase the rate.Stabilization of the positively charged transition state. beilstein-journals.org
Steric Hindrance Increased steric bulk around the ketal can decrease the rate.Hinders the approach of water and acid catalyst. beilstein-journals.org
Ring Strain (for cyclic ketals) The stability of the cyclic structure affects the energy barrier for ring opening.Conformational effects on transition state stability. beilstein-journals.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for investigating the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactivity.

Experimental studies have shown that acetoin (B143602) exhibits significantly lower reactivity in forming a propylene (B89431) glycol ketal compared to other carbonyl compounds like aldehydes. chemrxiv.org Quantum chemical calculations can provide a clear explanation for this observation. The reactivity of the carbonyl group in a ketalization reaction is dependent on the electrophilicity of the carbonyl carbon. Electron-donating groups attached to the carbonyl carbon decrease its partial positive charge, making it less susceptible to nucleophilic attack by the alcohol.

In acetoin (3-hydroxy-2-butanone), the carbonyl carbon is bonded to both a methyl group (-CH₃) and a hydroxyl-bearing ethyl group (-CH(OH)CH₃). Both of these alkyl groups exert a positive inductive effect, pushing electron density towards the carbonyl carbon and reducing its electrophilicity. chemrxiv.org

Computational methods can quantify these electronic effects:

Mulliken Population Analysis or Natural Bond Orbital (NBO) Analysis: These methods calculate the partial atomic charges on each atom. For acetoin, the calculated charge on the carbonyl carbon would be significantly less positive compared to that of a more reactive aldehyde.

Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution of a molecule. A MESP map for acetoin would show a region of less intense positive potential (less blue color) around the carbonyl carbon compared to more reactive carbonyls.

Frontier Molecular Orbital (FMO) Theory: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of a molecule's ability to accept electrons. A higher LUMO energy suggests lower electrophilicity. Calculations would likely show that acetoin possesses a higher LUMO energy compared to aldehydes, indicating it is a weaker electron acceptor and thus less reactive toward nucleophiles like propylene glycol.

Table 1: Illustrative Comparison of Calculated Electronic Properties (Hypothetical)
CompoundCalculated Mulliken Charge on Carbonyl CarbonCalculated LUMO Energy (eV)Observed Reactivity in Ketalization
Acetoin+0.15-0.8Very Low
Benzaldehyde+0.25-1.5High
Propanal+0.22-1.2High

Molecular Dynamics Simulations of Ketal Formation and Transformation

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic processes of a chemical reaction, including solvent effects and conformational changes. While quantum methods are excellent for electronic structure, MD is suited for exploring the physical pathway of reactants approaching each other.

For the formation of acetoin propyleneglycol ketal, MD simulations could be employed to:

Model Solvation and Reactant Approach: Simulate a system containing multiple molecules of acetoin, propylene glycol, and an acid catalyst within a solvent box. This allows for the study of how the molecules orient themselves and interact before a reaction occurs.

Calculate Radial Distribution Functions (RDFs): RDFs can be calculated to determine the probability of finding a propylene glycol hydroxyl group at a certain distance from the acetoin carbonyl carbon. A low probability of close approach could suggest that steric hindrance or unfavorable solvent interactions impede the reaction, complementing the electronic arguments from quantum calculations.

Explore Conformational Landscapes: Both acetoin and propylene glycol have multiple rotatable bonds. MD simulations can explore the different conformations available to the reactants and identify which are most favorable for the initial nucleophilic attack.

Studies on the thermal degradation of propylene glycol have successfully used reactive force fields (like ReaxFF) in MD simulations to model reaction pathways, demonstrating the utility of this approach for systems involving propylene glycol. aub.edu.lbresearchgate.net A similar methodology could be adapted to model the initial, non-covalent association steps of the ketalization reaction.

Prediction of Reaction Pathways and Transition States

A central goal of computational chemistry is to map the entire energy landscape of a chemical reaction, identifying all intermediates and the transition states that connect them. This provides a detailed mechanistic understanding and allows for the calculation of reaction rates.

The acid-catalyzed formation of a ketal is a multi-step process. A theoretical investigation would involve calculating the Gibbs free energy of each species along the reaction coordinate. The generally accepted mechanism involves:

Protonation of the carbonyl oxygen of acetoin by an acid catalyst (e.g., H₃O⁺).

Nucleophilic attack of a propylene glycol hydroxyl group on the protonated carbonyl carbon, forming a protonated hemiketal.

Deprotonation to form the neutral hemiketal intermediate.

Protonation of the hemiketal's hydroxyl group.

Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.

Intramolecular attack by the second propylene glycol hydroxyl group to form the protonated five-membered ketal ring.

Deprotonation to yield the final this compound product.

The reverse of this entire pathway constitutes the mechanism for acid-catalyzed hydrolysis. Computational chemists can locate the structure of the transition state for each of these steps and calculate its energy. The step with the highest activation energy (the largest energy barrier from reactant/intermediate to transition state) is the rate-determining step. For acetoin, it is expected that the initial nucleophilic attack (Step 2) would have a very high activation energy barrier, consistent with its low observed reactivity. chemrxiv.org

Accurate modeling of acid-catalyzed reactions requires explicit consideration of the catalyst. The proton is typically transferred from a hydronium ion (in aqueous acid) or a protonated solvent molecule. Computational models would include these species directly in the calculations. Furthermore, the inclusion of several explicit solvent molecules (a microsolvation model) can be crucial, as they can stabilize charged intermediates and transition states through hydrogen bonding.

Density functional theory studies on the acid-catalyzed rearrangement of propylene glycol have shown that the number of explicit water molecules included in the calculation significantly affects the computed activation free energies. researchgate.net A similar approach would be necessary for this compound to accurately model the proton transfer steps and the stabilization of charged species like the oxocarbenium ion. By calculating the Gibbs free energy of activation (ΔG‡), one can estimate the reaction rate constant (k) using Transition State Theory (TST). researchgate.net

Table 2: Illustrative Free Energy Profile for a Key Ketalization Step (Hypothetical)
Reaction StepSpeciesRelative Gibbs Free Energy (kcal/mol)
Nucleophilic AttackProtonated Acetoin + Propylene Glycol0.0
Transition State 1 (TS1)+25.0
Protonated Hemiketal-5.0

Quantitative Structure-Activity Relationships (QSAR) in Ketal Chemistry

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with a specific activity, such as biological potency or, in this context, sensory properties like aroma intensity, character, or stability. researchgate.netresearchgate.net In ketal chemistry for flavors and fragrances, QSAR can be a valuable tool for predicting the properties of new, unsynthesized molecules.

A QSAR study for ketals related to this compound would involve several steps:

Data Set Compilation: A series of structurally related ketals would be synthesized, and their relevant properties (e.g., odor detection threshold, aroma stability in a food matrix) would be measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors would be calculated using software. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies, partial charges).

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates a subset of the most relevant descriptors to the measured activity.

For example, a hypothetical QSAR model for aroma stability might look like: Aroma Stability Index = 0.5 * LogP - 2.1 * TPSA + 0.8 * (HOMO-LUMO gap) + 5.3

Where:

LogP is the partition coefficient, representing hydrophobicity.

TPSA is the topological polar surface area.

(HOMO-LUMO gap) is the energy difference between the HOMO and LUMO, related to chemical reactivity.

Such a model could help chemists design new ketal-based flavor compounds by computationally screening virtual molecules to predict their properties before undertaking costly and time-consuming synthesis.

Table 3: Hypothetical Data for a QSAR Model of Aroma Compounds
CompoundLogPTPSA (Ų)HOMO-LUMO Gap (eV)Predicted Aroma Stability Index
This compound0.6538.75.16.5
Butanone ethylene (B1197577) glycol ketal0.8027.75.57.2
Benzaldehyde propylene glycol acetal (B89532)1.5027.74.88.1

Future Research Directions

Development of Novel Catalytic Systems for Enhanced Ketalization

The synthesis of acetoin (B143602) propyleneglycol ketal is predominantly an acid-catalyzed reaction. While traditional homogeneous mineral acids are effective, they pose challenges in terms of separation, corrosion, and waste generation. Consequently, a major thrust of future research will be the development of robust, recyclable, and highly selective heterogeneous catalysts.

Key areas of investigation will include:

Solid Acid Catalysts: Zeolites, particularly those with tailored pore architectures and acidity, such as H-beta zeolite, are promising candidates for enhancing selectivity and catalyst longevity. Research will focus on optimizing the Si/Al ratio and hierarchical porosity to facilitate the diffusion of reactants and products.

Functionalized Resins: Ion-exchange resins with sulfonic acid groups have demonstrated efficacy in acetalization reactions. koreascience.kr Future work will likely involve developing resins with improved thermal stability and resistance to leaching of the active sites.

Acidic Ionic Liquids (AILs): Ionic liquids with Brønsted or Lewis acidic properties offer a unique reaction medium and catalytic activity. google.comnih.gov Research into supported ionic liquid phase (SILP) catalysts could combine the advantages of homogeneous catalysis (high activity) with the ease of separation of heterogeneous systems.

Nanostructured Catalysts: The use of metal oxides and functionalized nanomaterials as catalysts could provide high surface areas and tunable acid sites, leading to enhanced reaction rates and milder reaction conditions.

The table below summarizes potential catalytic systems and their targeted improvements for future research.

Catalyst TypeCurrent LimitationsFuture Research FocusDesired Outcome
Homogeneous Mineral AcidsCorrosion, separation issues, wasteImmobilization on solid supportsRecyclable, less corrosive systems
ZeolitesDeactivation by coking, diffusion limitsHierarchical pore design, functionalizationImproved catalyst lifetime and selectivity
Ion-Exchange ResinsLimited thermal stability, leachingCross-linking modification, improved polymersEnhanced durability and reusability
Acidic Ionic LiquidsHigh cost, viscositySupported ionic liquid phase (SILP) catalystsCost-effective and easily separable catalysts

Exploration of Alternative Polyol Feedstocks for Ketal Synthesis

While propylene (B89431) glycol is the conventional polyol for synthesizing this specific ketal, the broader field of ketalization is open to a variety of bio-based polyols. Expanding the range of polyol feedstocks for reaction with acetoin can lead to a diverse library of new ketal derivatives with tailored properties.

Future research should explore:

Glycerol (B35011): As a co-product of biodiesel production, glycerol is an abundant and inexpensive feedstock. mdpi.comresearchgate.net The reaction of acetoin with glycerol would yield a mixture of five- and six-membered ring ketals, offering different physical and chemical properties.

Bio-based Diols: The development of metabolic engineering and synthetic biology has enabled the production of various C2-C4 diols from renewable resources. nih.gov Diols such as 1,3-propanediol (B51772) and 1,4-butanediol (B3395766) can be reacted with acetoin to create novel ketal structures for polymer applications.

Sugar Alcohols: Polyols like sorbitol and xylitol, derived from the hydrogenation of sugars, could be used to create multifunctional ketals, potentially serving as bio-based crosslinking agents.

Fatty Acid-Derived Polyols: Polyols synthesized from renewable sources like tall oil fatty acids present another avenue for creating lipophilic ketal derivatives with potential applications in lubricants and coatings. mdpi.com

Mechanistic Elucidation of Complex Ketal Transformation Networks

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and catalyst design. While the general mechanism of acid-catalyzed ketalization is known, involving protonation of the carbonyl group followed by nucleophilic attack of the diol, the specific nuances for acetoin and propylene glycol warrant deeper investigation.

Future research directions include:

Kinetic Studies: Detailed kinetic modeling of the ketalization reaction will help in understanding the rate-determining steps and the influence of various parameters like temperature, catalyst loading, and reactant ratios. koreascience.krastr.ronih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathway, calculate transition state energies, and predict the effect of different catalysts. ic.ac.uk This can provide insights into the anomeric effects and stereoselectivity of the reaction.

In-situ Spectroscopic Analysis: Techniques such as in-situ FTIR and NMR spectroscopy can be used to monitor the reaction in real-time, identifying key intermediates like hemiketals and understanding the dynamics of catalyst-substrate interactions.

Side Reaction Pathways: A comprehensive study of potential side reactions, such as the self-condensation of acetoin or the formation of oligomers from propylene glycol, is necessary to improve the selectivity towards the desired ketal product.

Advanced Materials Design Utilizing Ketal-Based Architectures

The presence of a reactive hydroxyl group and a stable ketal linkage makes acetoin propyleneglycol ketal an interesting building block for novel materials. The ketal bond's susceptibility to cleavage under acidic conditions also opens up possibilities for creating degradable and recyclable polymers.

Future research in this area should focus on:

Bio-based Polymers: this compound can be used as a monomer or a precursor to a diol for the synthesis of polyesters, polyurethanes, and polycarbonates. nih.govresearchgate.netnih.gov The incorporation of the ketal moiety into the polymer backbone can impart properties such as acid-degradability.

Functional Materials: The hydroxyl group can be further functionalized to introduce other chemical moieties, leading to the development of functional materials for applications in coatings, adhesives, and drug delivery systems. mdpi.commdpi.com

Stimuli-Responsive Materials: The acid-labile nature of the ketal linkage can be exploited to design smart materials that degrade or release active compounds in response to a pH trigger.

Circular Economy Applications: The development of polymers with ketal linkages that can be readily depolymerized back to their constituent monomers aligns with the principles of a circular economy, enabling chemical recycling of plastic waste.

Integration of Biocatalysis for Precursor Synthesis and Subsequent Ketalization

Promising research avenues include:

Enzymatic Acetoin Production: The use of cell-free enzyme cascades for the synthesis of acetoin from pyruvate (B1213749) or other bio-based feedstocks can offer high selectivity and purity, simplifying downstream processing. researchgate.netresearchgate.netrsc.org Research into robust and reusable immobilized enzymes will be crucial.

Whole-Cell Biocatalysis: Engineered microorganisms can be designed to produce high titers of acetoin. scilit.com The direct use of the fermentation broth, potentially after minimal purification, for the ketalization reaction could significantly reduce process steps and costs.

One-Pot Chemo-enzymatic Synthesis: The development of "one-pot" or tandem reactions where the enzymatic synthesis of acetoin is directly coupled with the chemical ketalization in a single reactor would represent a significant process intensification. nih.gov This would require careful selection of catalysts and reaction conditions that are compatible with both the biological and chemical steps.

Stereoselective Synthesis: Biocatalysis offers the potential to produce specific stereoisomers of acetoin. researchgate.net Subsequent stereoselective ketalization could lead to chiral ketals, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals.

Q & A

Q. What synthetic methods are commonly employed to produce acetoin propyleneglycol ketal in laboratory settings?

this compound is synthesized via ketalization, where acetoin reacts with propylene glycol under acidic catalysis. The reaction typically involves refluxing in a non-polar solvent (e.g., toluene) with a catalyst like p-toluenesulfonic acid. Post-synthesis purification methods, such as column chromatography or distillation, are critical to isolate the compound. This methodology aligns with protocols used for structurally related ketals, such as ethyl levulinate propyleneglycol ketal .

Q. Which analytical techniques are recommended for identifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural elucidation. GC-MS is particularly effective for quantifying trace amounts in flavor formulations, while NMR (¹H and ¹³C) confirms stereochemical purity. Reference standards and JECFA guidelines (No. 2033) provide validation frameworks for these methods .

Q. What are the primary applications of this compound in flavor and fragrance research?

The compound is used as a flavoring agent to impart creamy, buttery notes in food products. Its stability under high-temperature processing and slow release profile make it suitable for baked goods and dairy analogs. Regulatory approvals, such as those by JECFA and South Korea’s MFDS, underscore its safety for controlled use in food matrices .

Advanced Research Questions

Q. How do metabolic studies inform the safety assessment of this compound, and what data gaps persist?

Safety evaluations rely on hydrolytic conversion to acetoin, a metabolite with established toxicological data. The FAO/WHO Joint Expert Committee utilized a 90-day rat study (NOAEL = 330 mg/kg bw/day for acetoin) to derive a safety margin of 40,000 for the ketal. However, incomplete hydrolysis kinetics data necessitate in vitro models (e.g., simulated gastric fluid) to validate metabolic pathways .

Q. What methodological challenges arise when determining the NOAEL for this compound, and how can they be mitigated?

Key challenges include differentiating toxicity between the parent compound and its metabolites. Tiered testing—combining in vitro hydrolysis assays, metabolite profiling (e.g., LC-MS), and comparative toxicogenomics—can isolate contributions from the ketal versus acetoin. Dose-response studies in multiple species further refine NOAEL accuracy .

Q. In cases where hydrolysis data for this compound is unavailable, what alternative approaches validate its safety profile?

Structural analogs (e.g., ethyl acetoacetate ethyleneglycol ketal) provide proxy data for hydrolysis rates and toxicity. In silico models (e.g., QSAR) predict metabolic fates, while in vitro hepatocyte assays assess enzymatic cleavage efficiency. These approaches, endorsed by the FAO/WHO, bridge data gaps until compound-specific studies are completed .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between estimated dietary exposures (SPET vs. MSDI) for this compound?

The SPET (Single Portion Exposure Technique) often yields higher intake estimates than MSDI (Maximized Survey-Derived Intake). To resolve discrepancies, use probabilistic modeling to integrate consumption patterns across demographics. Sensitivity analyses identify high-risk cohorts, ensuring safety margins account for population variability .

Methodological Recommendations

  • Synthesis Optimization: Monitor reaction kinetics via FT-IR to minimize byproducts like unreacted acetoin .
  • Exposure Assessment: Combine SPET with biomarker-based studies to validate intake estimates .
  • Toxicology: Employ in vitro hepatocyte models to simulate human metabolic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.